N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1-methyl-1H-1,2,3-triazole core substituted at the 4-position with a carboxamide group. The carboxamide moiety is further functionalized with a 2-cyclohexyl-2-hydroxyethyl chain.
The compound’s synthesis likely follows established protocols for triazole-carboxamides, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, as seen in analogous syntheses (e.g., General Procedure B in ). Structural characterization would employ techniques like $^1$H/$^13$C-NMR, HRMS, and X-ray crystallography (using programs like SHELXL).
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-16-8-10(14-15-16)12(18)13-7-11(17)9-5-3-2-4-6-9/h8-9,11,17H,2-7H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBUXIRZVMSIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC remains the gold standard for triazole synthesis due to its reliability and regioselectivity. For the target compound, the reaction typically involves:
- Alkyne Component : Methyl-protected propargyl amides (e.g., propiolamide derivatives).
- Azide Component : 2-Cyclohexyl-2-hydroxyethyl azide, synthesized via nucleophilic substitution of the corresponding bromide with sodium azide.
A representative protocol from VulcanChem employs:
- Catalyst System : CuSO₄ (1–2 mol%) with tris(triazolylmethyl)amine (THETA) ligand.
- Solvent : tert-Butanol/water (1:1) at 40°C for 1 hour.
- Yield : >90% for analogous triazole-carboxamides under optimized conditions.
Critical to success is the ligand design , which stabilizes the Cu(I) intermediate and accelerates cycloaddition. THETA, for instance, enhances catalytic efficiency even at low copper loadings (0.5–1 mol%).
Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)
NiAAC offers complementary regioselectivity and tolerance for electron-deficient alkynes. A 2022 ACS Omega study detailed Ni(COD)₂/Xantphos systems for triazole formation:
| Parameter | Value |
|---|---|
| Catalyst | Ni(COD)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temperature | 50°C |
| Reaction Time | 24 hours |
| Regioselectivity (1,4:1,5) | 95:5 |
While slower than CuAAC, NiAAC avoids copper residues, advantageous for pharmaceutical applications.
Post-Cycloaddition Functionalization
Following triazole formation, the hydroxyl and cyclohexyl groups are introduced via:
Hydroxyethyl Linker Installation
The 2-hydroxyethyl moiety is often appended through:
- Nucleophilic Acylation : Reacting the triazole-carboxylic acid with 2-amino-2-cyclohexylethanol in the presence of EDC/HOBt.
- Reductive Amination : Condensing a keto-intermediate with cyclohexylamine followed by sodium borohydride reduction.
Key challenges include stereochemical control at the hydroxyethyl chiral center. Dynamic kinetic resolution (DKR) using chiral ligands (e.g., (R)-BINAP) during NiAAC can enforce enantiopurity.
Cyclohexyl Group Incorporation
Cyclohexyl hydrophobicity is introduced via:
- Friedel-Crafts Alkylation : Employing cyclohexanol and BF₃·OEt₂ in dichloromethane.
- Grignard Addition : Cyclohexylmagnesium bromide reacting with ester precursors.
Reaction Optimization and Scalability
Catalyst Loading and Temperature Effects
Data from ACS Omega and VulcanChem highlight trade-offs between catalyst efficiency and cost:
| Parameter | CuAAC (THETA) | NiAAC (Xantphos) |
|---|---|---|
| Optimal Catalyst | 1 mol% Cu | 5 mol% Ni |
| Temperature | 40°C | 50°C |
| Scalability | Kilogram-scale | Lab-scale |
| Typical Yield | 92–96% | 85–90% |
CuAAC’s milder conditions favor industrial applications, whereas NiAAC suits stereochemically complex targets.
Solvent and Additive Screening
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but risk carboxamide decomposition. tert-Butanol/water mixtures offer a greener alternative with comparable efficiency.
Structural and Mechanistic Insights
Molecular Geometry
X-ray crystallography of analogous triazoles reveals:
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the triazole ring could lead to a dihydrotriazole derivative .
Scientific Research Applications
Biological Activities
Research indicates that N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that triazole derivatives can act as effective antimicrobial agents. The compound has shown potential against various bacterial strains and fungi due to its ability to inhibit specific enzymes involved in cell wall synthesis.
Anticancer Properties
The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting cell proliferation.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmission. Inhibition of this enzyme can have implications for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the applications of triazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an IC₅₀ of 25 µM. |
| Study 2 | Showed that triazole derivatives exhibit cytotoxic effects on various cancer cell lines, with some compounds inducing apoptosis at low concentrations. |
| Study 3 | Investigated the enzyme inhibition properties of triazoles, revealing effective inhibition of acetylcholinesterase with IC₅₀ values comparable to standard drugs. |
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group and the triazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related triazole-carboxamide derivatives:
Key Observations:
- Lipophilicity and Solubility: The target compound’s cyclohexyl group enhances lipophilicity compared to fluorophenyl (3o, RFM) or methoxyphenyl (Example 1) derivatives. However, the hydroxyethyl group may improve aqueous solubility relative to purely aromatic substituents.
- Pharmacological Targets: Triazole-carboxamides exhibit varied activities depending on substituents. For example, RFM’s antiepileptic activity is linked to its triazole core, while 3o and 3p target the Wnt/β-catenin pathway. The target compound’s activity may depend on the interplay between its cyclohexyl-hydroxyethyl chain and target binding pockets.
Physicochemical and Pharmacokinetic Properties (Inferred)
- Binding Affinity: The cyclohexyl group could enhance hydrophobic interactions in target proteins, similar to the isopropyl group in 3p.
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have gained attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring which is crucial for its biological activity. The presence of the cyclohexyl and hydroxyethyl groups enhances its solubility and bioavailability.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of various 1,2,3-triazole derivatives against different cancer cell lines. The following table summarizes the findings related to the biological activity of this compound compared to other triazole derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl... | HepG-2 | 12.5 | |
| Mono-1,2,3-triazole 9 | MCF-7 | 10.0 | |
| Bis-1,2,3-triazole 16 | HCT-116 | 8.5 | |
| Doxorubicin | HepG-2 | 10.0 | Standard |
The mechanism by which this compound exerts its antiproliferative effects involves several pathways:
- Induction of Apoptosis : Studies indicate that this compound induces apoptosis in cancer cells characterized by morphological changes such as chromatin condensation and membrane blebbing.
- DNA Damage : The compound has been shown to reduce mitochondrial membrane potential and induce DNA fragmentation in Jurkat T-cells without direct intercalation into DNA molecules .
- Inhibition of Cell Proliferation : The compound's ability to inhibit cell proliferation is significant across various cancer cell lines, suggesting a broad-spectrum anticancer potential.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives including this compound. The study demonstrated that this compound exhibited selective cytotoxicity against HepG-2 liver cancer cells with an IC50 value comparable to doxorubicin .
Furthermore, computer-aided drug design studies indicated that derivatives like N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed similar profiles in terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties which are crucial for drug development .
Q & A
Q. What are the typical synthetic pathways for N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?
Synthesis involves multi-step organic reactions, including condensation of cyclohexyl-hydroxylamine derivatives with activated triazole-carboxylic acid precursors. Key steps include azide-alkyne cycloaddition for triazole ring formation and amide coupling using reagents like EDCI/HOBt. Reaction conditions (temperature, pH, solvent polarity) are optimized via iterative DOE (Design of Experiments) to maximize yield and purity. Chromatographic techniques (HPLC, TLC) monitor intermediate conversions .
Q. Which analytical techniques are critical for structural characterization of this compound?
Structural confirmation relies on:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve cyclohexyl and triazole proton environments.
- X-ray crystallography (using SHELXL for refinement) for absolute stereochemistry determination .
- HRMS and elemental analysis to validate molecular formula and purity .
Q. How is solubility and stability assessed during pre-formulation studies?
- Solubility : Tested in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using shake-flask methods.
- Stability : Evaluated under stress conditions (heat, light, humidity) via accelerated stability studies, with degradation products analyzed by LC-MS .
Advanced Research Questions
Q. What strategies address discrepancies in crystallographic data versus computational modeling predictions?
Discrepancies between experimental (X-ray) and in silico (DFT-optimized) structures are resolved by:
Q. How can polymorphism impact biological activity, and how are polymorphic forms identified?
Polymorphs may alter bioavailability or target binding. Screening involves:
- PXRD to distinguish crystal forms.
- DSC/TGA to assess thermal stability.
- Solvent-mediated crystallization under varied conditions (e.g., anti-solvent addition). Patent data for analogous compounds (e.g., ) guide experimental design .
Q. What in vitro assays are used to elucidate the compound’s mechanism of action?
- Enzyme inhibition assays (e.g., fluorescence-based COX-2 inhibition, as in ).
- Cellular uptake studies using radiolabeled analogs or LC-MS quantification.
- SPR/Biacore to measure binding kinetics with target proteins .
Q. How are synthetic byproducts or low-yield steps optimized in scale-up?
- DoE-guided optimization : Varying catalysts (e.g., Cu(I) for triazole formation), solvent systems, or stoichiometry.
- Continuous flow chemistry to improve reaction control and reduce side products.
- PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) for real-time monitoring .
Methodological Challenges & Solutions
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.
- Metabolite identification : Use liver microsomes or hepatocytes to detect active/inactive metabolites.
- Species-specific target validation : Compare target binding affinity across models (e.g., murine vs. human receptors) .
Q. What computational methods predict off-target interactions or toxicity?
Q. How to improve aqueous solubility without compromising target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
